Derivatization Enables 3.2-Fold Enhanced FMS Kinase Inhibitory Potency Relative to Lead Compound KIST101029
Derivatives synthesized from the pyrrolo[3,2-c]pyridine-7-carboxylic acid scaffold demonstrate quantifiable superiority over the lead diarylamide compound KIST101029 in FMS kinase inhibition. In a series of eighteen pyrrolo[3,2-c]pyridine derivatives, compound 1r exhibited an IC50 of 30 nM against FMS kinase, representing a 3.2-fold improvement in potency over KIST101029 (IC50 = 96 nM) [1]. Compound 1e similarly showed 1.6-fold enhanced potency with an IC50 of 60 nM. The scaffold also enabled 11-fold selectivity for FMS over KDR kinase in related bisamide derivatives (IC50 FMS = 96 nM vs. IC50 KDR = 1058 nM) [2].
| Evidence Dimension | FMS kinase inhibition IC50 |
|---|---|
| Target Compound Data | Derivative 1r: IC50 = 30 nM |
| Comparator Or Baseline | KIST101029: IC50 = 96 nM |
| Quantified Difference | 3.2-fold more potent (96 nM / 30 nM) |
| Conditions | In vitro kinase inhibition assay; 18-derivative series; 40-kinase selectivity panel including FMS |
Why This Matters
Users prioritizing FMS/CSF-1R-targeted kinase inhibitor development should select this 7-carboxylic acid scaffold over alternative starting materials, as amide derivatization at this position has been empirically validated to yield compounds with up to 3.2-fold enhanced target potency.
- [1] El-Gamal MI, Oh CH. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. J Enzyme Inhib Med Chem. 2018;33(1):1160-1166. DOI: 10.1080/14756366.2018.1491563. View Source
- [2] El-Gamal MI, et al. Discovery of a new potent bisamide FMS kinase inhibitor. Bioorg Med Chem Lett. 2010;20(8):2480-2483. View Source
